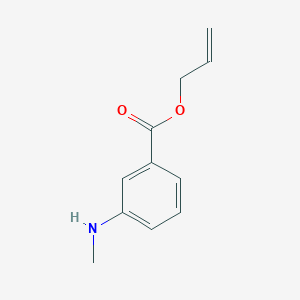
Allyl 3-(methylamino)benzoate
Vue d'ensemble
Description
Allyl 3-(methylamino)benzoate: is an organic compound that belongs to the class of esters It is formed by the esterification of 3-methylaminobenzoic acid with allyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-(methylamino)benzoate typically involves the esterification reaction between 3-methylaminobenzoic acid and allyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl 3-(methylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for the oxidation of the allyl group.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents for the ester group.
Substitution: Nucleophiles such as sodium azide or sodium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted allyl derivatives.
Applications De Recherche Scientifique
Allyl 3-(methylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of polymers and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of Allyl 3-(methylamino)benzoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce 3-methylaminobenzoic acid and allyl alcohol. The molecular pathways involved in its action include the ester hydrolysis pathway and subsequent metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-methylaminobenzoate
- Ethyl 3-methylaminobenzoate
- Propyl 3-methylaminobenzoate
Uniqueness
Allyl 3-(methylamino)benzoate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to other similar compounds. The allyl group allows for additional chemical transformations such as oxidation and substitution, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
153775-51-0 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
prop-2-enyl 3-(methylamino)benzoate |
InChI |
InChI=1S/C11H13NO2/c1-3-7-14-11(13)9-5-4-6-10(8-9)12-2/h3-6,8,12H,1,7H2,2H3 |
Clé InChI |
PVPWUFYWTSWYHO-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC(=C1)C(=O)OCC=C |
SMILES canonique |
CNC1=CC=CC(=C1)C(=O)OCC=C |
Synonymes |
Benzoic acid, 3-(methylamino)-, 2-propenyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













